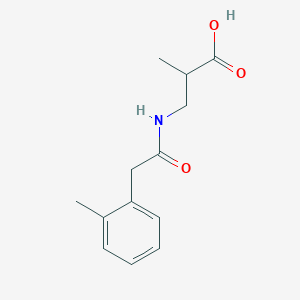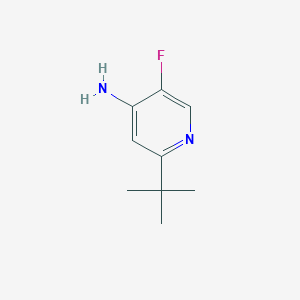![molecular formula C11H18O2 B14893834 2-Hydroxy-6,6-dimethylspiro[3.5]nonan-7-one](/img/structure/B14893834.png)
2-Hydroxy-6,6-dimethylspiro[3.5]nonan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-6,6-dimethylspiro[3.5]nonan-7-one is an organic compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of a hydroxyl group and a ketone group in its structure makes it an interesting subject for various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6,6-dimethylspiro[3.5]nonan-7-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a strong acid or base to form the spirocyclic structure. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs catalysts to enhance reaction rates and selectivity, ensuring consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-6,6-dimethylspiro[3.5]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or carboxylic acid, while reduction of the ketone group may produce an alcohol .
Applications De Recherche Scientifique
2-Hydroxy-6,6-dimethylspiro[3.5]nonan-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Hydroxy-6,6-dimethylspiro[3.5]nonan-7-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular processes. The molecular targets and pathways involved can vary, but typically include key regulatory proteins and signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-6,6-dimethylspiro[3.5]nonane: Lacks the ketone group, which affects its reactivity and applications.
6,6-Dimethylspiro[3.5]nonan-7-one:
Uniqueness
2-Hydroxy-6,6-dimethylspiro[3.5]nonan-7-one is unique due to the presence of both a hydroxyl and a ketone group within a spirocyclic structure. This combination of functional groups and structural features imparts distinct reactivity and versatility, making it valuable for a variety of applications in research and industry .
Propriétés
Formule moléculaire |
C11H18O2 |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
2-hydroxy-8,8-dimethylspiro[3.5]nonan-7-one |
InChI |
InChI=1S/C11H18O2/c1-10(2)7-11(4-3-9(10)13)5-8(12)6-11/h8,12H,3-7H2,1-2H3 |
Clé InChI |
XBYKTLHVYNUUIP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(CCC1=O)CC(C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


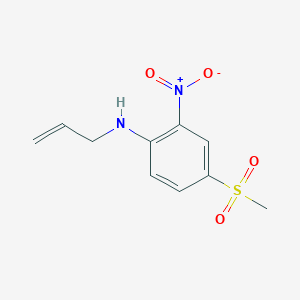
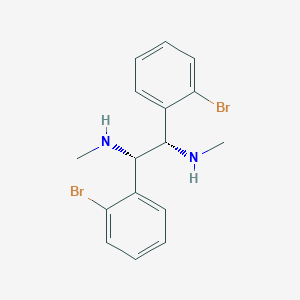
![4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14893761.png)

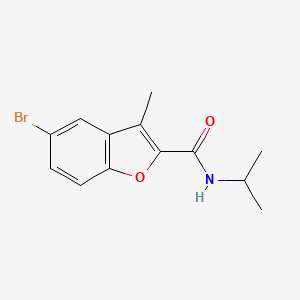
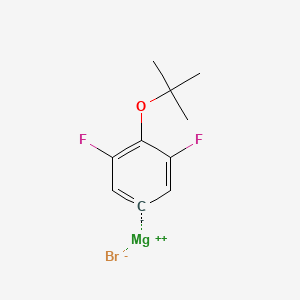
methanone](/img/structure/B14893786.png)
![3H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14893792.png)
![5'-Bromo-4'-chloro-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14893794.png)
![3-Cyano-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridin-4-yl trifluoromethanesulfonate](/img/structure/B14893803.png)


